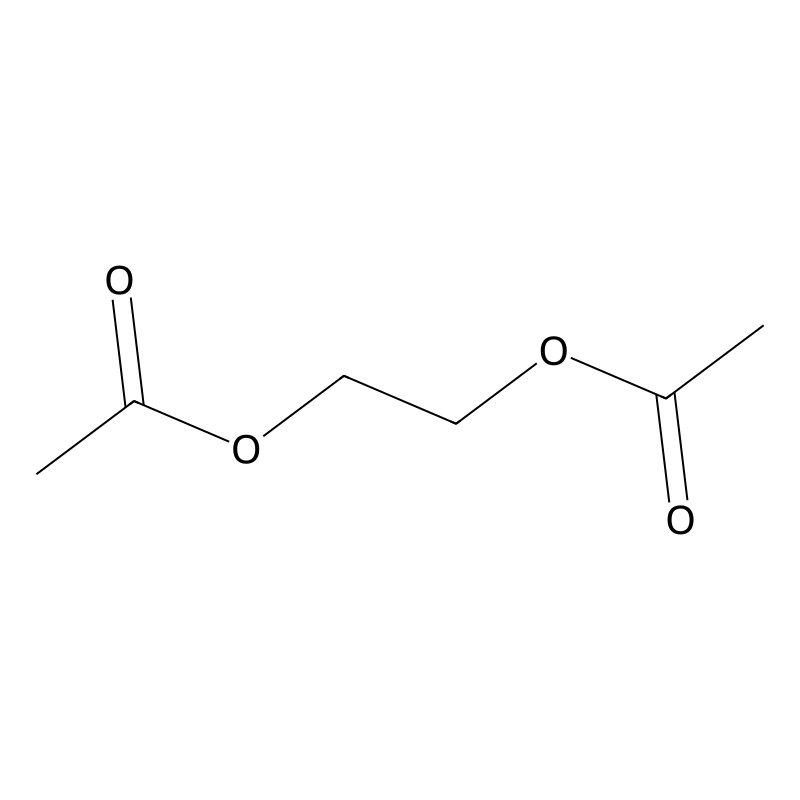Ethylene glycol diacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
MISCIBLE WITH ETHER
SOL IN ... ETHANOL AND ACETONE
16.4% IN WATER AT 20 °C
Water solubility = 1.78X10+5 mg/l at 24.5 °C
Canonical SMILES
Description
Alternative Carrier for Agrochemicals
There's ongoing research into EGDA as a potential replacement for harmful aromatic solvents used in emulsifiable concentrate (EC) formulations for pesticides. A study published on ResearchGate () investigated a 2.5% lambda-cyhalothrin EC formulation with EGDA. The research showed EGDA offered several advantages:
- Environmental Friendliness: EGDA avoids the environmental and health hazards associated with traditional aromatic solvents.
- Improved Application Performance: The EGDA formulation exhibited good emulsion properties, storage stability, and higher flash point, indicating safer handling.
- Enhanced Efficacy: The study suggests EGDA-EC formulations might have better leaf retention and lower surface tension, leading to reduced drift and improved pesticide utilization.
- Lower Aquatic Toxicity: Bioassays suggest EGDA-EC formulations might have lower toxicity to aquatic organisms compared to traditional formulations.
Ethylene glycol diacetate is a colorless liquid with a mild, pleasant odor, classified as an ester. Its molecular formula is C₆H₁₀O₄, and it has a molecular weight of 146.14 g/mol. The compound is known for its low solubility in water (approximately 14%) but is miscible with alcohols and oils. Ethylene glycol diacetate is primarily used as a solvent for various applications, including oils, cellulose esters, and explosives .
The compound can also undergo hydrolysis in the presence of water, albeit at a slow rate due to its limited solubility in water .
The primary method for synthesizing ethylene glycol diacetate involves the direct esterification of ethylene glycol with acetic acid under acidic catalytic conditions. This process typically employs an acid catalyst such as p-toluene sulfonic acid and utilizes azeotropic dehydration to remove water generated during the reaction. The optimal reaction temperature ranges from 100°C to 160°C, with a preferred range of 110°C to 150°C .
Ethylene glycol diacetate finds diverse applications across various industries:
- Solvent: It serves as an effective solvent for oils, cellulose esters, and some ink systems.
- Coating Agent: The compound enhances flow properties in baking lacquers and enamels.
- Perfume Fixative: It is used in the formulation of perfumes due to its ability to stabilize fragrance compounds.
- Adhesives: Ethylene glycol diacetate is utilized in waterborne adhesives and coatings.
- Chemical Intermediate: It acts as a precursor in the enzymatic synthesis of poly(ethylene glutarate) and other chemical processes .
Studies on the interactions of ethylene glycol diacetate reveal its reactivity with various substances. For instance, it reacts exothermically with aqueous acids and can generate flammable hydrogen when combined with alkali metals. The compound's interactions are significant when considering safety protocols during storage and handling, particularly regarding its potential reactions with oxidizing agents .
Several compounds share structural similarities with ethylene glycol diacetate, including:
- Ethylene Glycol: A simpler diol used primarily as an antifreeze agent and industrial solvent.
- Diethyl Phthalate: An ester commonly used as a plasticizer in various applications.
- Butyl Acetate: Another ester that serves as a solvent in coatings and inks.
Comparison TableCompound Molecular Formula Solubility in Water Primary Use Ethylene Glycol Diacetate C₆H₁₀O₄ 14% Solvent for coatings and inks Ethylene Glycol C₂H₆O₂ Miscible Antifreeze and industrial solvent Diethyl Phthalate C₁₂H₁₄O₄ Poorly soluble Plasticizer Butyl Acetate C₄H₈O₂ Moderate Solvent for paints and coatings
Uniqueness of Ethylene Glycol Diacetate
| Compound | Molecular Formula | Solubility in Water | Primary Use |
|---|---|---|---|
| Ethylene Glycol Diacetate | C₆H₁₀O₄ | 14% | Solvent for coatings and inks |
| Ethylene Glycol | C₂H₆O₂ | Miscible | Antifreeze and industrial solvent |
| Diethyl Phthalate | C₁₂H₁₄O₄ | Poorly soluble | Plasticizer |
| Butyl Acetate | C₄H₈O₂ | Moderate | Solvent for paints and coatings |
Ethylene glycol diacetate stands out due to its dual functionality as both a solvent and a chemical intermediate in various synthetic processes. Its ability to enhance flow properties in coatings while also serving as a precursor for biochemical applications distinguishes it from other similar compounds.
Physical Description
Dry Powder; Liquid
Colorless liquid; [Hawley]
Color/Form
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
190-191 °C
Flash Point
191 °F (88 °C) (CLOSED CUP)
215-255 °F (open cup)
Heavy Atom Count
Taste
Vapor Density
5.0 (AIR= 1)
Density
1.104
Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C
Odor
ACETIC, ESTERLIKE
Odor Threshold
Odor Threshold High: 0.31 [mmHg]
Odor threshold low (absolute perception limit) and high (for both 50% and 100% recognition) from HSDB
0.093 ppm (threshold odor concn, absolute perception limit) /purity of sample not specified/
0.312 ppm (threshold odor concn, for both 50% and 100% recognition) /purity of sample not specified/
Decomposition
Melting Point
-31 °C
UNII
Related CAS
Vapor Pressure
0.07 [mmHg]
Vapor pressure: 0.4 mm Hg @ 20 °C
7.74X10-2 mm Hg at 25 °C
Metabolism Metabolites
Methods of Manufacturing
PREPARED FROM ETHYLENE BROMIDE, GLACIAL ACETIC ACID & POTASSIUM ACETATE.
BY HEATING ETHYLENE DICHLORIDE WITH POTASSIUM OR SODIUM ACETATE IN PRESENCE OF ABOUT 5% OF ETHYLENE GLYCOL UNDER PRESSURE.
... Ethylene oxidation catalyzed by tellurium dioxide and hydrobromic acid in acetic acid gives the glycol diacetate ...
General Manufacturing Information
Miscellaneous Manufacturing
1,2-Ethanediol, 1,2-diacetate: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-acetyl-.omega.-(acetyloxy)-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
A pour-on parasiticides for control of endoparasites on animals without causing undesirable skin reactions were prepared containing a ketone, an organic solvent, an endoparasiticide, and an ectoparasiticide. ... A mixture of levamisole 9.9, cyhalothrin 0.99, methane iso-butyl ketone 33.67, ethylene glycol diacetate 55.43, and rhodamine B 0.01 parts (wt) produced high and anthelmintically-effective blood levels of levamisole in sheep without adverse skin reactions.








